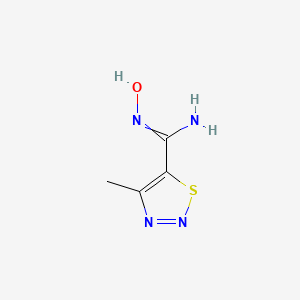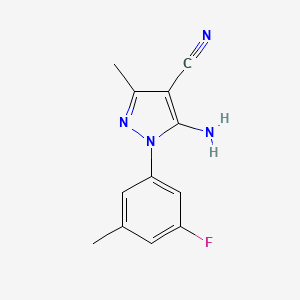
5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9FN4 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also contains a fluorine atom and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.21 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis Techniques: Novel Schiff bases using derivatives of this compound have been synthesized using techniques like Gewald synthesis and Vilsmeier-Haack reaction (Puthran et al., 2019).
- Antimicrobial Activity: These synthesized compounds exhibit significant in vitro antimicrobial activity, with some showing excellent activity compared to other derivatives (Puthran et al., 2019).
Synthetic Pathways and Derivative Compounds
- Facile Synthetic Approaches: This compound has been utilized in aldol condensation reactions leading to new pyrazoles, pyrimidines, and azolopyrimidine derivatives, demonstrating its versatility in synthetic chemistry (Ali et al., 2016).
- Novel Derivatives Formation: An unexpected formation of pyrazolopyrimidines during attempted syntheses indicates the compound's potential for generating novel derivatives (Faria et al., 2013).
Corrosion Inhibition and Surface Properties
- Corrosion Inhibition: Derivatives of this compound have been used in the study of corrosion inhibition on steel surfaces, showing efficiency in inhibiting corrosion in acidic environments (Abdel Hameed et al., 2020); (Yadav et al., 2016).
- Adsorption and Surface Activities: Studies on the surface properties of these compounds, including surface tension measurements and adsorption isotherms, provide insights into their surface interaction behaviors (Abdel Hameed et al., 2020).
Biological and Antitumor Activities
- Biological Activity: Research on novel adenosine analogs derived from this compound has explored its potential in biological activities, although with varying degrees of efficacy (Berry et al., 1994).
- Antitumor Evaluation: Synthesized derivatives have been tested for antiviral and antitumor activities, with some showing promising results against specific types of viruses and cancer cell lines (Shamroukh et al., 2007).
Propiedades
IUPAC Name |
5-amino-1-(3-fluoro-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c1-7-3-9(13)5-10(4-7)17-12(15)11(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNUTOLZOXOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



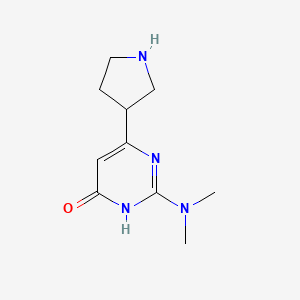
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
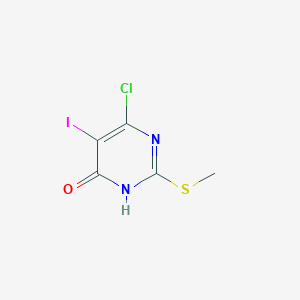
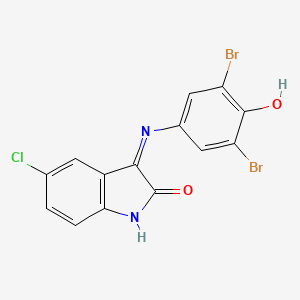
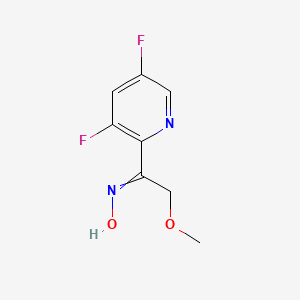
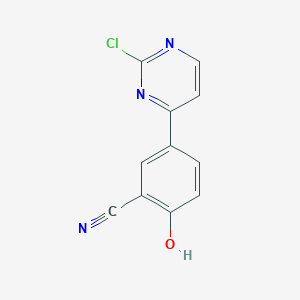
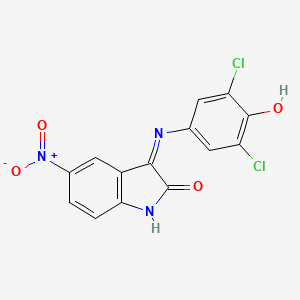
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
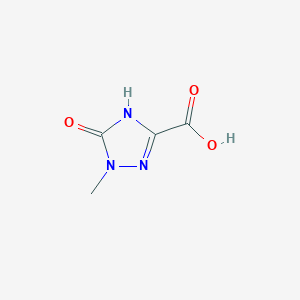
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)
